1-Chloro-2-fluoro-3-isocyanatobenzene
Overview
Description
1-Chloro-2-fluoro-3-isocyanatobenzene is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol . It is a fluorinated aromatic isocyanate, which makes it a valuable building block in organic synthesis and various industrial applications. The compound is known for its reactivity and versatility in forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-fluoro-3-nitrobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group (-NCO) can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used.
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are used under controlled conditions to achieve the desired substitution.
Major Products Formed:
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
Scientific Research Applications
1-Chloro-2-fluoro-3-isocyanatobenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-isocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form stable urea, carbamate, and thiocarbamate derivatives, which are useful in various applications .
Comparison with Similar Compounds
- 1-Chloro-3-fluoro-2-isocyanatobenzene
- 1-Chloro-2-fluoro-4-isocyanatobenzene
- 1-Chloro-2-fluoro-5-isocyanatobenzene
Comparison: 1-Chloro-2-fluoro-3-isocyanatobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of derivatives it can form. Compared to other isocyanatobenzenes, this compound offers distinct advantages in terms of selectivity and yield in certain reactions .
Properties
IUPAC Name |
1-chloro-2-fluoro-3-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMPFFGBFMAFOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399225 | |
Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69922-25-4 | |
Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloro-2-fluoro-3-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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